molecular formula C16H12ClN3S B11324010 6-(4-Chlorophenyl)-2-[(3-cyanopropyl)sulfanyl]pyridine-3-carbonitrile

6-(4-Chlorophenyl)-2-[(3-cyanopropyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B11324010
M. Wt: 313.8 g/mol
InChI Key: PTXXMQDOLICCNW-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-[(3-cyanopropyl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with a chlorophenyl group, a cyanopropylsulfanyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-[(3-cyanopropyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-[(3-cyanopropyl)sulfanyl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group or the cyanopropylsulfanyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

6-(4-Chlorophenyl)-2-[(3-cyanopropyl)sulfanyl]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-[(3-cyanopropyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-[(4-Chlorophenyl)sulfanyl]pyridine-3-carbonitrile: Similar structure but lacks the cyanopropyl group.

    6-(4-Chlorophenyl)-2-[(3-methylpropyl)sulfanyl]pyridine-3-carbonitrile: Similar structure but with a different alkyl group.

Uniqueness

6-(4-Chlorophenyl)-2-[(3-cyanopropyl)sulfanyl]pyridine-3-carbonitrile is unique due to the presence of the cyanopropylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H12ClN3S

Molecular Weight

313.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-(3-cyanopropylsulfanyl)pyridine-3-carbonitrile

InChI

InChI=1S/C16H12ClN3S/c17-14-6-3-12(4-7-14)15-8-5-13(11-19)16(20-15)21-10-2-1-9-18/h3-8H,1-2,10H2

InChI Key

PTXXMQDOLICCNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SCCCC#N)Cl

Origin of Product

United States

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